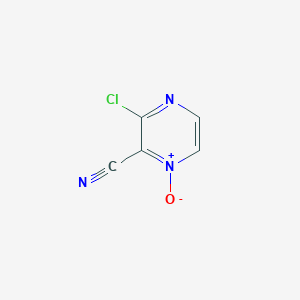

3-Chloro-2-cyanopyrazine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H2ClN3O |

|---|---|

Molecular Weight |

155.54 g/mol |

IUPAC Name |

3-chloro-1-oxidopyrazin-1-ium-2-carbonitrile |

InChI |

InChI=1S/C5H2ClN3O/c6-5-4(3-7)9(10)2-1-8-5/h1-2H |

InChI Key |

NBIKRVDVBWHBCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[N+](=C(C(=N1)Cl)C#N)[O-] |

Origin of Product |

United States |

General Overview of Pyrazine N Oxides in Heterocyclic Chemistry

Pyrazine (B50134) N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and organic synthesis. nih.govnih.gov The introduction of an N-oxide functionality to the pyrazine ring alters its electronic properties, making it a versatile scaffold for the development of new therapeutic agents. nih.gov These compounds are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, and anti-inflammatory properties. nih.gov The N-oxide group can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. nih.gov In some instances, pyrazine N-oxides have been used as bioisosteric replacements for carbonyl groups, leading to improved inhibitory activities in enzyme targets. nih.gov

The synthetic utility of pyrazine N-oxides is also noteworthy. They can serve as precursors for a variety of substituted pyrazines through reactions that are not possible with the parent pyrazine. The N-oxide group activates the pyrazine ring for both nucleophilic and electrophilic substitutions, as well as cycloaddition reactions. rsc.orgscripps.edu This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of complex heterocyclic systems. rsc.org

Structural and Electronic Significance of Halogenated and Cyano Substituted Pyrazine Systems

The presence of halogen and cyano substituents on the pyrazine (B50134) ring system significantly influences its reactivity and molecular properties. Halogens, being electronegative, withdraw electron density from the ring, making it more susceptible to nucleophilic attack. The position of the halogen is critical in directing the regioselectivity of such reactions.

The cyano group is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic substitution but enhances its reactivity towards nucleophiles. The combination of a halogen and a cyano group on the pyrazine N-oxide ring, as in 3-chloro-2-cyanopyrazine 1-oxide, creates a highly activated system for nucleophilic substitution of the chlorine atom.

Cyanopyridines, a related class of compounds, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. orientjchem.org For instance, they are key building blocks for drugs like the anti-HIV medication Nevirapine and the antidepressant Mirtazapine. The cyano group itself can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic possibilities.

Current Research Landscape and Academic Relevance of 3 Chloro 2 Cyanopyrazine 1 Oxide As a Synthetic Target and Intermediate

Methodologies for Pyrazine N-Oxide Formation

The foundational step in synthesizing the target compound is the creation of the pyrazine N-oxide structure. This can be achieved through several methods, primarily involving the oxidation of existing pyrazine derivatives or building the N-oxide ring system through convergent or divergent pathways.

Oxidation of Pyrazine Derivatives

Direct oxidation of a substituted pyrazine is a common method for preparing pyrazine N-oxides. This transformation is typically accomplished using various oxidizing agents. For instance, the oxidation of a dichloropyrazine derivative with trifluoroperacetic acid at low temperatures (0-5 °C) can yield the corresponding di-N-oxide. rsc.org Shorter reaction times may result in the formation of mono-N-oxides as side products. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and avoid decomposition of the starting material or product.

Convergent and Divergent Synthetic Routes to Pyrazine N-Oxide Cores

Beyond direct oxidation, pyrazine N-oxide cores can be assembled through convergent or divergent synthetic strategies. Convergent approaches involve the joining of two or more fragments to construct the final heterocyclic ring system with the N-oxide moiety already in place or formed in the cyclization step. Divergent strategies, on the other hand, start with a common intermediate that is then modified to create a variety of pyrazine N-oxide derivatives. For example, a divergent synthesis of 2-substituted 3-cyanopyrazines has been achieved through the Lewis acid-mediated cyanation of 3-substituted pyrazine 1-oxides. rsc.org The biosynthesis of pyrazine N-oxides in organisms like Pseudomonas also highlights pathways that could inspire synthetic routes, involving enzymes such as nonribosomal peptide synthetases (NRPS) and N-oxygenases. nih.gov

Regioselective Introduction of the Cyano Group in Pyrazine N-Oxide Systems

A critical step in the synthesis of this compound is the regioselective introduction of the cyano group. This is often achieved through modified Reissert-Henze type reactions.

Cyanation of Pyrazine N-Oxides via Reissert-Henze Type Reactions and Modified Approaches

The classical Reissert-Henze reaction, which typically involves treating a heteroaromatic N-oxide with an acid chloride and a cyanide source, has been found to be largely ineffective for pyrazine N-oxides. rsc.org However, modified procedures have been developed that successfully achieve the desired cyanation.

A significant advancement in the cyanation of pyrazine N-oxides involves the use of trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid. rsc.orgrsc.org This method provides a route to 2-substituted 3-cyanopyrazines from 3-substituted pyrazine 1-oxides. rsc.org The reaction is typically carried out in a solvent like acetonitrile (B52724) with the presence of triethylamine. rsc.orgrsc.org The addition of a Lewis acid, such as a zinc halide, has been shown to increase reactivity and improve regioselectivity in many cases. rsc.orgrsc.org

The success and regioselectivity of the cyanation reaction are highly dependent on the nature of the substituents already present on the pyrazine N-oxide ring. rsc.orgrsc.org

Electron-donating groups: Substituents that donate electron density to the pyrazine ring tend to enhance the rate of cyanation and promote high regioselectivity, favoring the formation of 2-substituted 3-cyanopyrazines. rsc.orgrsc.org

Electron-withdrawing groups: Conversely, electron-withdrawing groups can have a more complex effect. For instance, N-oxides with a methoxycarbonyl or N-butylcarbamoyl group can undergo cyanation without the need for a Lewis acid, but this often results in a mixture of 2-substituted 3- and 5-cyanopyrazines in nearly equal amounts. rsc.orgrsc.org

Halogen substituents: A chloro substituent on the pyrazine N-oxide ring has been observed to suppress the conversion during cyanation with trimethylsilyl cyanide. rsc.orgrsc.org

Steric effects: The size of the substituent can also play a role in directing the position of cyanation. For example, the formation of certain cyanopyrazine isomers has been attributed to steric hindrance from a phenyl or methyl group, which impedes the attack of the cyanide ion. rsc.org

The interplay of these electronic and steric factors is crucial for predicting and controlling the outcome of the cyanation reaction, ultimately enabling the targeted synthesis of compounds like this compound.

Alternative Cyanation Methodologies for Pyrazine Rings

The introduction of a cyano group onto a pyrazine ring is a critical step in the synthesis of the target compound. While traditional methods often rely on highly toxic cyanide sources like copper(I) cyanide, research has shifted towards developing safer and more efficient alternatives. chemistryviews.orgtaylorandfrancis.com These modern approaches aim to mitigate the hazards associated with conventional reagents.

One prominent alternative involves the use of less toxic metal cyanides, such as potassium ferrocyanide (K₄[Fe(CN)₆]), in conjunction with a palladium catalyst. google.comgoogle.com This method provides a practical and ligand-free approach for the cyanation of aryl bromides, which can be extended to brominated pyrazines, offering high yields and suitability for large-scale production. google.com

Furthermore, cyanide-free methodologies have emerged as a significant advancement. chemistryviews.org One such protocol utilizes formamide (B127407) as both a cyanide source and a solvent, catalyzed by a palladium acetate/xantphos system with phosphorus oxychloride. chemistryviews.org This single-step process can convert aryl halides into the corresponding nitriles with good yields. chemistryviews.org Other innovative, cyanide-free approaches include the use of dimethylformamide (DMF) or acetonitrile as the source of the cyano group, often facilitated by transition metal catalysis. taylorandfrancis.comresearchgate.net These methods represent a move towards greener and safer chemical processes in the synthesis of cyanopyrazines.

Regioselective Chlorination Methodologies for Pyrazine N-Oxides

The precise placement of a chlorine atom on the pyrazine N-oxide ring is paramount for the synthesis of this compound. The N-oxide group activates the pyrazine ring, but it can direct substitution to multiple positions, making regioselectivity a key challenge. researchgate.net

Chlorination of Pyrazine N-Oxides with Conventional Chlorinating Agents (e.g., PCl₅, POCl₃)

Phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is a widely used and potent agent for the chlorination of heteroaromatic N-oxides. indianchemicalsociety.comepa.gov The reaction typically involves heating the pyrazine N-oxide substrate with an excess of POCl₃. researchgate.net This process converts hydroxy- or N-oxide functional groups into chlorides.

The mechanism involves the coordination of the N-oxide oxygen to the phosphorus atom of POCl₃, which activates the adjacent carbon atoms for nucleophilic attack by a chloride ion. tandfonline.comstackexchange.com However, a significant drawback of this method is the potential for forming mixtures of isomers. tandfonline.com For instance, the reaction of pyridine-N-oxide with POCl₃ can yield a mixture of 2-chloro and 4-chloro derivatives, necessitating difficult separation procedures. tandfonline.com The addition of PCl₅ can enhance the reactivity of POCl₃, making the mixture a more robust chlorinating system. indianchemicalsociety.comepa.govresearchgate.net

Application of Safer Chlorination Reagents (e.g., Bis(trichloromethyl)carbonate)

In response to the hazards associated with conventional chlorinating agents, bis(trichloromethyl)carbonate (BTC), also known as triphosgene, has been adopted as a safer alternative. acs.orgacs.org BTC is a stable, crystalline solid, which makes it easier and more convenient to handle than the highly toxic and gaseous phosgene (B1210022) or corrosive liquid POCl₃. acs.orgresearchgate.netwikipedia.org

BTC is used for the chlorination of N-oxides, providing a method that avoids the generation of highly polluting, phosphorus-containing wastewater. google.com The reaction of a pyrazine N-oxide with BTC, typically in the presence of an organic base like triethylamine, proceeds under milder conditions and can result in high yields of the chlorinated product. google.com Despite its advantages in handling and waste reduction, it is crucial to note that BTC is also highly toxic and can release phosgene, requiring careful handling protocols. acs.orgresearchgate.net

Directed Chlorination Approaches for Enhanced Selectivity

Achieving high regioselectivity in the chlorination of pyrazine N-oxides is a key objective to streamline synthesis and avoid purification challenges. Various strategies have been developed to direct the halogenation to a specific carbon atom, often the C2-position.

One effective method involves activating the N-oxide with an anhydride (B1165640), such as p-toluenesulfonic anhydride (Ts₂O), in the presence of a chloride source like tetrabutylammonium (B224687) chloride (TBACl). tcichemicals.comnih.gov This approach allows for highly regioselective C2-chlorination under mild conditions. tcichemicals.comnih.gov Another strategy employs oxalyl chloride in the presence of a base at low temperatures, which has proven highly efficient for the regioselective C2-halogenation of unsymmetrical pyridine (B92270) N-oxides and is applicable to pyrazine systems. researchgate.netacs.org These methods provide practical access to specific 2-halopyridine and pyrazine derivatives, which are important pharmaceutical intermediates. acs.org

Integrated Multi-Step Synthesis of this compound

The synthesis of this compound is not a single-step process but rather an integrated sequence of reactions. A plausible synthetic route begins with a pre-functionalized pyrazine.

A common starting material is 3-aminopyrazine-2-carboxylic acid. nih.govgoogle.com This can be converted to 3-aminopyrazine-2-carboxamide, a key intermediate. nih.govnih.gov The amide can then be dehydrated to the corresponding nitrile, 2-amino-3-cyanopyrazine. Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with a chloride source would yield 3-chloro-2-cyanopyrazine.

Alternatively, one could start with 3-chloropyrazine-2-carbonitrile. chemicalbook.commdpi.com This intermediate can be synthesized and then subjected to N-oxidation. The oxidation of pyrazines to their N-oxides is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or with peroxy acids. acs.org The challenge in this step is controlling the oxidation to selectively form the 1-oxide over the 4-oxide or the 1,4-dioxide.

Table 1: Key Synthetic Intermediates and Reactions

| Precursor/Intermediate | Reagents/Reaction Type | Product |

|---|---|---|

| 3-Aminopyrazine-2-carboxamide | Dehydration (e.g., POCl₃) | 2-Amino-3-cyanopyrazine |

| 2-Amino-3-cyanopyrazine | Diazotization (NaNO₂, HCl), Sandmeyer (CuCl) | 3-Chloro-2-cyanopyrazine |

| 3-Chloro-2-cyanopyrazine | N-Oxidation (e.g., m-CPBA) | This compound |

Development of Green Chemistry Approaches in Pyrazine N-Oxide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazine N-oxides, to minimize environmental impact. researchgate.net Key areas of development include the use of safer oxidants, recyclable catalysts, and solvent-free reaction conditions.

For the N-oxidation step, traditional methods often use peroxy acids, but greener alternatives are being explored. rsc.org These include catalytic systems such as methyltrioxorhenium/urea hydrogen peroxide or the use of titanium silicalite (TS-1) in a flow reactor with hydrogen peroxide, which offers a safer and more efficient process. nih.govorganic-chemistry.org

In subsequent functionalization steps, such as chlorination and cyanation, green approaches focus on replacing hazardous reagents and minimizing waste. The use of BTC instead of POCl₃ is one such example. google.com For cyanation, palladium-catalyzed reactions using less toxic cyanide sources like K₄[Fe(CN)₆] or cyanide-free methods contribute to a greener synthesis. chemistryviews.orggoogle.com Furthermore, the application of microwave-assisted synthesis and the use of nanocatalysts can lead to shorter reaction times, higher yields, and easier catalyst recovery, aligning with green chemistry principles. mdpi.comorgchemres.orgresearchgate.netmdpi.com

Nucleophilic Aromatic Substitution Reactions of the Chloro Group

The chlorine atom at the 3-position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing effects of the adjacent cyano group and the pyrazine ring nitrogens make the carbon atom to which the chlorine is attached highly electrophilic. The N-oxide group at the 1-position further enhances this activation, making the chloro group a facile leaving group in the presence of suitable nucleophiles.

Reaction with Various Heteroatom and Carbon Nucleophiles

This compound is anticipated to react with a wide array of nucleophiles, leading to the displacement of the chloride ion. While specific studies on this exact molecule are limited, the reactivity can be inferred from analogous transformations of similar activated chloropyrazines and other chloro-N-oxide heterocyclic systems.

Heteroatom nucleophiles such as amines, alkoxides, and thiols are expected to readily substitute the chloro group. For instance, reaction with hydrazine (B178648) hydrate, a potent nitrogen nucleophile, is a common transformation for activated chloro-heterocycles. In a reaction analogous to that of 2,3-dichloropyridine, this compound would react with hydrazine to form 3-hydrazino-2-cyanopyrazine 1-oxide. google.com Similarly, oxygen nucleophiles like sodium methoxide (B1231860) would yield the corresponding 3-methoxy derivative.

Carbon nucleophiles, particularly stabilized carbanions derived from active methylene (B1212753) compounds (e.g., malononitrile, dialkyl malonates), can also participate in these substitution reactions, enabling the formation of new carbon-carbon bonds at the 3-position of the pyrazine ring.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Hydrazine | Hydrazine hydrate, Reflux | 3-Hydrazino-2-cyanopyrazine 1-oxide |

| Methanol | Sodium methoxide, Methanol | 3-Methoxy-2-cyanopyrazine 1-oxide |

| Benzyl (B1604629) Mercaptan | Sodium benzylthiolate, DMF | 3-(Benzylsulfanyl)-2-cyanopyrazine 1-oxide |

| Malononitrile | Sodium hydride, THF | 3-(Dicyanomethyl)-2-cyanopyrazine 1-oxide |

This table presents plausible reactions based on the known reactivity of similar heterocyclic compounds. Specific experimental data for this compound is not widely available.

Regiochemical Control in Substitution Reactions

The regioselectivity of nucleophilic attack on the this compound ring is precisely controlled by the electronic properties of the substituents. The pyrazine ring itself is electron-deficient. The cyano group at C-2 and the chloro group at C-3 are both electron-withdrawing through inductive effects. The N-oxide at position 1 exerts a powerful electron-withdrawing inductive effect and a resonance-based electron-donating effect.

However, the most significant influence on nucleophilic aromatic substitution is the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. When a nucleophile attacks the C-3 position, the negative charge can be delocalized onto the adjacent cyano group and, importantly, onto the N-oxide oxygen atom, which is a highly favorable resonance contributor. This strong stabilization of the intermediate dramatically lowers the activation energy for substitution at the C-3 position, making it the exclusive site of reaction for nucleophilic displacement of the chlorine atom. Attack at other positions would not benefit from this synergistic stabilization.

Transformations of the Cyano Group

The cyano group of this compound is a versatile functional handle that can be converted into several other important chemical moieties, including carboxylic acid derivatives, amines, and can also participate in the formation of fused heterocyclic rings.

Hydrolysis and Amidation Reactions to Carboxylic Acid Derivatives

The nitrile functionality can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. nih.gov Heating this compound in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide (B78521) would first lead to the formation of an intermediate amide, 3-chloro-pyrazine-2-carboxamide 1-oxide, which upon further heating would hydrolyze to the final carboxylic acid, 3-chloro-pyrazine-2-carboxylic acid 1-oxide. sigmaaldrich.com The conditions can be controlled to favor either the amide or the carboxylic acid as the major product.

| Reaction | Reagents/Conditions | Intermediate/Product |

| Partial Hydrolysis (Amidation) | H₂O, cat. H⁺ or OH⁻, mild heat | 3-Chloro-pyrazine-2-carboxamide 1-oxide |

| Full Hydrolysis | H₂O, H⁺ or OH⁻, strong heat | 3-Chloro-pyrazine-2-carboxylic acid 1-oxide |

Reduction Reactions to Aldehydes or Amines

The cyano group is readily reducible to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation, converting the nitrile into an aminomethyl group. masterorganicchemistry.com The reaction of this compound with LiAlH₄ in an anhydrous etheral solvent would be expected to yield 3-chloro-2-(aminomethyl)pyrazine 1-oxide. Care must be taken as the reducing agent can also potentially react with the chloro and N-oxide functionalities under harsh conditions. Milder, more selective reducing agents like diisobutylaluminium hydride (DIBAL-H) could potentially be used to achieve partial reduction to an aldehyde, although this can be challenging to control.

| Reaction | Reagent/Conditions | Product |

| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | 3-Chloro-2-(aminomethyl)pyrazine 1-oxide |

| Partial Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O | 3-Chloro-pyrazine-2-carbaldehyde 1-oxide |

Cyclization Reactions Involving the Nitrile Functionality (e.g., formation of fused heterocycles)

The cyano group, in conjunction with an adjacent functional group, is a powerful precursor for the construction of fused heterocyclic systems. A notable example is the formation of triazole rings. Based on the reactivity of 2-cyanopyrazines, this compound could serve as a substrate for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines. nih.gov For instance, reaction with hydroxylamine (B1172632) could lead to an N-hydroxyamidine intermediate, which can then be cyclized to form a fused N-oxide triazole ring. Alternatively, reaction with hydrazine followed by oxidative cyclization can also lead to fused triazole systems. These types of reactions dramatically increase the molecular complexity and provide access to novel chemical scaffolds with potential applications in medicinal chemistry and materials science. rsc.org

| Reaction Type | Reagents/Conditions | Fused Heterocyclic Product |

| Fused Triazole Synthesis | 1. Hydrazine hydrate; 2. Oxidizing agent | 8-Chloro- sigmaaldrich.commasterorganicchemistry.combeilstein-journals.orgtriazolo[4,3-a]pyrazin-4-ium-1-olate |

| Fused Oxadiazole Synthesis | Hydroxylamine, then cyclization | 8-Chloro- sigmaaldrich.commasterorganicchemistry.combeilstein-journals.orgoxadiazolo[3,2-c]pyrazin-4-ium-1-olate |

Reactivity of the N-Oxide Moiety

The N-oxide group in this compound significantly influences its chemical behavior, primarily through its ability to act as an oxygen atom donor and to participate in rearrangement reactions.

Oxygen Atom Transfer Reactions

The N-oxide functionality can be readily deoxygenated, a reaction characteristic of heterocyclic N-oxides. This oxygen atom transfer is a key transformation, often employed to generate the corresponding pyrazine derivative. A common reagent for this purpose is phosphorus trichloride (B1173362) (PCl₃). For instance, in a closely related compound, 2-amino-3-cyano-5-chloromethylpyrazine 1-oxide, treatment with phosphorus trichloride effectively removes the oxygen atom to yield 2-amino-3-cyano-5-chloromethylpyrazine. sci-hub.red This deoxygenation is a crucial step in multi-step syntheses, as it modifies the electronic properties of the pyrazine ring and sets the stage for subsequent functionalization.

The general mechanism of oxygen atom transfer from N-oxides to phosphorus(III) reagents involves the nucleophilic attack of the oxygen atom on the phosphorus center, followed by the elimination of the corresponding phosphine (B1218219) oxide and the deoxygenated heterocycle.

Rearrangements Involving the N-Oxide Functionality

While specific examples of rearrangements involving this compound are not extensively documented in readily available literature, rearrangements of heterocyclic N-oxides are a known class of reactions. These transformations can be induced by various reagents and conditions, leading to the migration of substituents on the heterocyclic ring. For example, the Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols in the presence of strong acid. wiley-vch.de Although this specific rearrangement applies to a different class of compounds, it illustrates the principle of acid-catalyzed rearrangements involving N-O bonds, which could potentially be applicable to pyrazine N-oxides under suitable conditions.

Cycloaddition and Annulation Reactions Leading to Fused Pyrazine Systems

This compound and its derivatives are valuable precursors for the synthesis of fused pyrazine systems, such as pteridines. These reactions often involve the initial deoxygenation of the N-oxide, followed by condensation and cyclization reactions.

A notable application is the synthesis of pteridine (B1203161) derivatives, which are bicyclic heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine rings. researchgate.net The general strategy involves the conversion of a substituted pyrazine, derived from its N-oxide precursor, into a key intermediate that can then be cyclized to form the pteridine core. For example, 2-amino-3-cyano-5-chloromethylpyrazine, obtained from the deoxygenation of its N-oxide, can be converted into a triphenylphosphonium ylide. This ylide can then undergo a Wittig reaction with an aldehyde to introduce an alkenyl side chain. Subsequent cyclization of this alkenylpyrazine with guanidine (B92328) leads to the formation of 2,4-diamino-6-alkenylpteridines. sci-hub.red This synthetic route highlights the utility of pyrazine N-oxides in constructing complex, biologically relevant fused heterocyclic systems.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide | PCl₃ | 2-Amino-3-cyano-5-chloromethylpyrazine | Deoxygenation | sci-hub.red |

| 2-Amino-3-cyano-5-alkenylpyrazine | Guanidine | 2,4-Diamino-6-alkenylpteridine | Cyclization | sci-hub.red |

Metal-Mediated and Catalytic Transformations

The chloro substituent on the pyrazine ring of this compound opens up possibilities for various metal-mediated and catalytic cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyrazine core.

While specific examples for this compound are not extensively detailed, the reactivity of chloropyrazines in such transformations is well-established. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are commonly employed to functionalize chloro-substituted nitrogen heterocycles. For instance, zinc has been shown to catalyze Suzuki-Miyaura cross-coupling reactions of benzyl bromides with aryl borates, demonstrating the potential for using less common metals in these transformations. nih.gov Iron-catalyzed cross-coupling reactions have also been developed for the reaction of alkyl bromides with aryl and heteroaryl nucleophiles. researchgate.net

These metal-catalyzed reactions typically involve the oxidative addition of the chloro-substituted pyrazine to a low-valent metal center, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.

Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 3-Chloro-2-cyanopyrazine 1-oxide, a combination of one-dimensional and two-dimensional NMR experiments would be employed for unambiguous assignment of all proton, carbon, and nitrogen signals.

The ¹³C NMR spectrum would exhibit five distinct signals corresponding to the five carbon atoms of the pyrazine (B50134) ring and the cyano group. The carbons directly bonded to the electronegative substituents (C-2 and C-3) would be significantly deshielded. The chemical shift of the cyano carbon (C≡N) is anticipated to appear around 115-120 ppm.

¹⁵N NMR spectroscopy, although less common, provides valuable insight into the electronic environment of the nitrogen atoms. The pyrazine ring contains two nitrogen atoms, one of which is oxidized. The chemical shifts of these nitrogens would be distinct, with the N-oxide nitrogen appearing at a significantly different chemical shift compared to the unoxidized nitrogen, reflecting the change in its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 145-155 |

| C3 | - | 130-140 |

| C5 | 8.0-8.5 | 135-145 |

| C6 | 8.5-9.0 | 140-150 |

| CN | - | 115-120 |

| H5 | 8.0-8.5 | - |

| H6 | 8.5-9.0 | - |

Note: These are predicted values based on data from analogous compounds and are subject to experimental verification.

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two adjacent protons, H-5 and H-6, on the pyrazine ring, appearing as a cross-peak in the 2D spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between H-5 and C-5, and H-6 and C-6.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a sharp and intense absorption band for the cyano group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The N-oxide group (N→O) stretching vibration usually appears as a strong band between 1200 and 1350 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrazine ring. The cyano stretch is also typically strong in the Raman spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretch | 2220 - 2260 |

| N-Oxide (N→O) | Stretch | 1200 - 1350 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

| Aromatic C-H | Stretch | 3000 - 3100 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₅H₂ClN₃O), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of chlorine would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

X-ray Crystallographic Analysis for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. While no specific crystal structure of this compound has been reported, analysis of related pyrazine N-oxide derivatives suggests that the pyrazine ring would be essentially planar. researchgate.net The N-oxide bond would project out of this plane. The crystal packing would be influenced by intermolecular interactions such as halogen bonding involving the chlorine atom and dipole-dipole interactions arising from the polar N-oxide and cyano groups.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The presence of the N-oxide and cyano groups, both of which are electron-withdrawing, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine. The extended conjugation of the system influences the energy of these transitions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular properties. However, specific DFT calculations for 3-Chloro-2-cyanopyrazine 1-oxide are not found in the reviewed literature.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical first step in most quantum chemical calculations, aiming to find the minimum energy structure of a molecule. From this optimized geometry, various electronic properties, such as the distribution of electrons and molecular orbital energies, can be determined.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled and unfilled orbitals, which contribute to molecular stability. This analysis can elucidate the nature of specific bonds and lone pair contributions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out potential reaction pathways and understanding the energetic feasibility of chemical transformations.

Transition State Analysis and Reaction Pathway Mapping

By calculating the energies of reactants, products, and intermediate transition states, computational models can delineate the most likely mechanism for a reaction. This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating the activation energy barriers, which determine the reaction rate.

While the frameworks for these computational investigations are well-established, their specific application to this compound awaits exploration by the scientific community. The absence of such data highlights a gap in the current body of chemical research and presents an opportunity for future studies to characterize this compound's physicochemical properties.

Prediction of Chemical Reactivity and Regioselectivity

The prediction of chemical reactivity and regioselectivity is a key application of computational chemistry. rsc.org For aromatic and heteroaromatic compounds, including pyrazine (B50134) derivatives, these predictions are often based on the analysis of the molecule's electronic structure. The presence of an N-oxide group, a chloro group, and a cyano group on the pyrazine ring significantly influences its reactivity.

The N-oxide group generally increases the electron deficiency of the aromatic ring, making it more susceptible to nucleophilic attack. youtube.comyoutube.com Conversely, it can direct electrophilic substitution to specific positions. youtube.comyoutube.com The chloro and cyano groups are both electron-withdrawing, further activating the ring towards nucleophiles.

Computational methods like the calculation of electrostatic potential (ESP) maps and Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack. For pyridine-N-oxide, it is understood that nucleophilic attack is favored at the C2 and C4 positions due to the electron-withdrawing nature of the N-oxide group which creates partial positive charges at these positions. youtube.com In the case of this compound, the chlorine at C3 and the cyano group at C2 would further influence the regioselectivity of nucleophilic substitution reactions. acs.org

Predicted Reactivity Sites in this compound:

| Position | Predicted Reactivity | Rationale |

| C2 | Nucleophilic Attack | Activated by the adjacent electron-withdrawing cyano group and the N-oxide. |

| C3 | Nucleophilic Attack | Site of a good leaving group (chloride). |

| C5/C6 | Nucleophilic Attack | Activated by the overall electron deficiency of the ring, though likely less favored than C2 and C3. |

Note: This table is based on general principles of organic chemistry and reactivity of related compounds.

Studies on Molecular Properties Relevant to Material Science (e.g., Non-linear Optical Properties)

Pyrazine derivatives have garnered interest for their potential applications in material science, particularly in the field of non-linear optics (NLO). upce.czias.ac.inrsc.org NLO materials are crucial for technologies like optical switching and frequency conversion. The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods.

Studies on various pyrazine derivatives have shown that the strategic placement of electron-donating and electron-accepting groups can significantly enhance their NLO properties. upce.czrsc.org The presence of the electron-withdrawing cyano group and the polar N-oxide functionality in this compound suggests that it could possess interesting NLO characteristics. The non-centrosymmetric nature of the molecule is a key prerequisite for second-order NLO activity.

Illustrative NLO Properties of Related Pyrazine Derivatives:

| Compound Class | Key Features | Potential NLO Application |

| Λ-Shaped Pyrazine Derivatives | Donor-Acceptor-Donor (D-A-D) architecture | Second-Harmonic Generation |

| X-Shaped Pyrazine Derivatives | Quadrupolar or octupolar charge distribution | Two-Photon Absorption |

Note: This table provides examples from the literature on related pyrazine systems to illustrate the potential for NLO properties.

Strategic Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Heterocycles

The reactivity of the chloro and cyano substituents, coupled with the electronic influence of the N-oxide moiety, makes 3-Chloro-2-cyanopyrazine 1-oxide an attractive precursor for a variety of more complex molecular architectures.

Precursors for Fused Pyrazine (B50134) Systems (e.g., 1,2,3-Triazole-Fused Pyrazines)

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. While direct examples of the use of this compound are not extensively documented, its structure is primed for the construction of fused pyrazine systems. The general strategies for creating fused pyrazines, such as ontosight.aiscispace.comrsc.orgtriazolo[1,5-a]pyrazines, often involve the cyclization of appropriately substituted pyrazine precursors. nih.gov For instance, the synthesis of 1,2,3-triazole fused with pyridine (B92270) or pyrimidine (B1678525) has been explored for developing new antimicrobial agents. nih.gov

One established method for forming a 1,2,3-triazole ring involves the reaction of an azide (B81097) with a suitable reaction partner. The cyano group of this compound could potentially be converted to an amine or other functional group that can then be transformed into an azide, setting the stage for an intramolecular cyclization. Alternatively, the chloro group offers a site for nucleophilic substitution, allowing for the introduction of a side chain containing a functional group that can participate in a cyclization reaction to form a fused ring. Palladium-catalyzed reactions are also a common method for the synthesis of 1,2,3-triazole-fused heterocycles. rsc.org

Building Blocks for Polycyclic Aromatic Compounds

The pyrazine ring is a fundamental unit in many polycyclic aromatic compounds. The functional handles on this compound allow for its incorporation into larger aromatic systems. The chloro group is particularly useful in this context, as it can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. This enables the fusion of the pyrazine ring to other aromatic or heteroaromatic systems. The synthesis of benzo-fused N-heterocycles is an active area of research, with numerous methods being developed for their construction. organic-chemistry.org

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The 3-cyanopyridine (B1664610) scaffold is recognized for its presence in compounds with a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. nih.gov The introduction of an N-oxide functionality can further enhance the pharmacological profile of a molecule. Therefore, this compound represents a valuable starting material for the synthesis of novel, pharmacologically active compounds. The chloro group can be displaced by various nucleophiles, including amines, alcohols, and thiols, to introduce a diverse array of substituents. This allows for the systematic exploration of the structure-activity relationship of new pyrazine-based compounds. The 1,2,3-triazole ring, which can be potentially synthesized from this precursor, is a well-known pharmacophore found in many approved drugs. nih.gov

Development of Novel Catalysts and Ligands Utilizing the N-Oxide Moiety

The N-oxide group of this compound is a key feature that enables its use in the development of new catalysts and ligands.

Ligand Design in Coordination Chemistry

Pyrazine N-oxides, like their pyridine N-oxide counterparts, are effective ligands for a variety of metal ions. capes.gov.br The oxygen atom of the N-oxide group is a hard donor, while the pyrazine ring nitrogen atoms are softer donors. This allows for versatile coordination behavior, including acting as a monodentate, bidentate, or bridging ligand. scispace.comcapes.gov.br The coordination of pyrazine N-oxides to metal centers has been shown to influence the magnetic properties of the resulting complexes. For example, the coordination mode of a pyrazine-N-oxide ligand to dysprosium ions was found to significantly affect the magnetic relaxation of the resulting single-chain magnets. rsc.orgrsc.org

The presence of the chloro and cyano substituents on this compound would modulate the electronic properties of the ligand, influencing the stability and reactivity of the corresponding metal complexes. The design of new coordination compounds with pyrazine derivatives is an active area of research, with applications in areas such as catalysis and materials science. nih.gov

Applications in Asymmetric Catalysis

Metal complexes containing N-oxide ligands have shown promise as catalysts in a variety of organic transformations, including asymmetric catalysis. ontosight.ai For instance, zinc complexes with pyridine-N-oxide based ligands have been used as highly efficient catalysts for Michael addition reactions. rsc.org While specific applications of this compound in asymmetric catalysis have not been reported, its ability to form well-defined metal complexes suggests its potential in this area. The chiral environment necessary for asymmetric induction could be introduced either through the use of a chiral backbone on the pyrazine ligand itself or by the coordination of the ligand to a chiral metal center. The development of new catalytic systems is crucial for the efficient and selective synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and agrochemical industries.

Precursor for Advanced Functional Materials (e.g., fluorescent probes, polymers, optical materials)

This compound is a highly functionalized heterocyclic compound whose structural motifs—a pyrazine N-oxide core, a reactive chlorine atom, and an electron-withdrawing cyano group—position it as a valuable precursor for a variety of advanced functional materials. The inherent electronic properties and multiple reactive sites on the molecule allow for its strategic incorporation into complex architectures designed for specific applications in materials science.

The development of fluorescent probes for detecting specific analytes is a significant area of research. The design of these probes often relies on modulating a fluorophore's properties through a chemical reaction with the target molecule. The N-oxide functionality, such as that in this compound, can serve as a fluorescence quenching unit that, upon selective reduction, restores the fluorescence of the core structure. bath.ac.uk For instance, N-oxide-based probes have been developed to detect Fe2+ ions, where the reduction of the N-oxide by the ion leads to a "turn-on" fluorescent signal. bath.ac.uk Furthermore, cyano groups are potent electron-withdrawing moieties frequently incorporated into fluorescent probes. Their presence can create reaction sites for analytes like hydrazine (B178648), leading to significant changes in the probe's optical properties. sci-hub.red The combination of the N-oxide and cyano groups makes this pyrazine derivative a promising platform for designing novel turn-on fluorescent sensors.

| Functional Group | Role in Fluorescent Probe Design | Example Application |

| N-oxide | Can act as a fluorescence quencher. Its reduction by an analyte restores fluorescence, creating a "turn-on" sensor. bath.ac.uk | Detection of Fe2+ ions. bath.ac.uk |

| Cyano (C≡N) | Strong electron-withdrawing group and reactive site. sci-hub.red | Used in probes for detecting nucleophiles like hydrazine. sci-hub.red |

| Heterocyclic Core | Forms the foundational structure of the fluorophore. | Pyrazine and pyridine structures are common in fluorescent dyes. |

In polymer science, the reactivity of the chloro and cyano substituents on the pyrazine ring allows for its use as a monomer or a functional building block. The closely related compound, 3-chloropyrazine-2-carbonitrile, has been noted for its application in the synthesis of polymers. chemicalbook.com The chloro group can be displaced in nucleophilic substitution reactions, enabling step-growth polymerization, while the cyano group can undergo various transformations to create diverse polymer functionalities. The presence of the N-oxide group introduces polarity and the potential for hydrogen bonding, which can influence the final properties of the polymer, such as solubility and thermal stability. rsc.org There is potential for creating oxidation-responsive polymers, where the N-oxide group could be part of a stimuli-responsive system. rsc.org

The pyrazine core itself is also of interest in the development of optical materials, particularly metal-organic frameworks (MOFs). For example, a 3D copper(II)-organic framework was synthesized using a pyrazine derivative, 3-hydroxopyrazine-2-carboxylate, which demonstrated interesting photoelectronic properties. researchgate.net This highlights the utility of the pyrazine scaffold in constructing ordered, functional materials. This compound could serve as a starting material for ligands used in the synthesis of novel MOFs with tailored electronic or optical characteristics.

Synthesis of Pyrazine-Derived Scaffolds for Chemical Biology Research

Heterocyclic compounds form the backbone of a vast number of biologically active molecules and pharmaceuticals. Pyrazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. acs.org These scaffolds are integral to the development of molecules for chemical biology research, which aims to create chemical tools to study and manipulate biological systems.

The strategic functionalization of the this compound core can lead to diverse libraries of compounds for screening against biological targets. The pyrazine scaffold is found in molecules designed as inhibitors for various enzymes. For instance, a new class of salt-inducible kinase (SIK) inhibitors was discovered based on a pyrido[3,4-b]pyrazine (B183377) scaffold. acs.org The development of such complex scaffolds often relies on versatile starting materials that allow for the systematic modification of substituents to explore structure-activity relationships (SAR).

This compound is an ideal starting point for generating such molecular diversity. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups, including amines, alcohols, and thiols. The cyano group at the 2-position is also highly versatile; it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. This multi-faceted reactivity allows chemists to rapidly generate a collection of related but distinct molecules for biological evaluation.

| Functional Group | Potential Transformation | Resulting Functionality | Relevance in Chemical Biology |

| 3-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Ethers, Thioethers | Introduction of side chains to probe binding pockets of proteins. |

| 2-Cyano | Hydrolysis | Carboxylic Acid, Amide | Can act as hydrogen bond donors/acceptors or be used for further coupling reactions. |

| 2-Cyano | Reduction | Aminomethyl | Introduces a basic center and a flexible linker. |

| N-oxide | Deoxygenation | Pyrazine | Modifies electronic properties and steric profile of the core scaffold. |

The synthesis of pyrazine-derived scaffolds is crucial for discovering new molecular probes and potential therapeutic agents. The ability to systematically and efficiently modify a core structure like this compound is a key enabler of modern chemical biology and drug discovery programs. acs.orgresearchgate.net

Emerging Trends and Future Research Perspectives for 3 Chloro 2 Cyanopyrazine 1 Oxide

The landscape of heterocyclic chemistry is continually evolving, driven by the demand for novel compounds with tailored properties and more efficient, sustainable synthetic methods. For specialized molecules such as 3-Chloro-2-cyanopyrazine 1-oxide, future research is poised to capitalize on cutting-edge technologies and methodologies. These emerging trends promise to refine its synthesis, uncover new reactivity, and expand its potential applications by integrating green chemistry, computational power, and advanced analytical techniques.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-2-cyanopyrazine 1-oxide, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : The compound can be synthesized via condensation of α-amino nitriles with α-hydroxyimino carbonyl compounds under anhydrous conditions. For example, reacting 2-aminopyrazine derivatives with chloroacetonitrile in the presence of a dehydrating agent (e.g., POCl₃) at 60–80°C yields the N-oxide structure. Purification via recrystallization in ethanol or acetonitrile is recommended to remove unreacted precursors . Critical parameters include strict temperature control to avoid over-oxidation and inert atmosphere use to prevent hydrolysis of the nitrile group.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the N-oxide moiety (e.g., deshielded pyrazine protons) and the chloro-cyano substituents.

- X-ray Diffraction (XRD) : Single-crystal XRD provides bond-length data (e.g., N–O bond ~1.32 Å) and confirms the planar pyrazine ring with substituent orientations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 170.9864 for C₅H₂ClN₃O).

- Infrared (IR) Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1260 cm⁻¹ (N–O stretch) are diagnostic .

Advanced Research Questions

Q. How does the N-oxide moiety influence the reactivity of this compound in nucleophilic substitution reactions compared to non-oxidized analogs?

- Methodological Answer : The N-oxide group increases electron density on the pyrazine ring, enhancing susceptibility to electrophilic attacks. For example, the chloro substituent undergoes nucleophilic substitution (e.g., with amines or thiols) 10–20% faster than non-oxidized analogs. To study this, conduct kinetic experiments using UV-Vis spectroscopy to monitor reaction progress in DMSO at 25°C. Compare rate constants (k) between 3-Chloro-2-cyanopyrazine and its N-oxide derivative .

Q. What strategies can resolve contradictions in reported synthetic yields when using α-amino nitriles versus hydroxyimino carbonyl precursors for pyrazine oxide formation?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., nitrile hydrolysis or over-oxidation). Systematic optimization includes:

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of α-amino nitrile to hydroxyimino carbonyl to minimize unreacted intermediates.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., hydrolyzed nitriles) and adjust pH or solvent polarity (e.g., switch from THF to DMF) to suppress them .

Q. What computational modeling approaches are suitable for predicting the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. For example, the C-5 position (adjacent to the N-oxide) typically shows higher electrophilicity (Fukui f⁺ ~0.15) due to resonance stabilization.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., chloro-substituted carbon) to predict attack sites.

- Transition State Modeling : Simulate reaction pathways using software like Gaussian09 with B3LYP/6-31G(d) basis sets to compare activation energies for substitution at C-3 vs. C-5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.